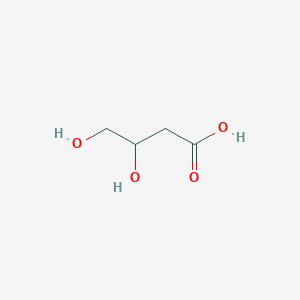

3,4-Dihydroxybutanoic acid

Übersicht

Beschreibung

Synthesis Analysis

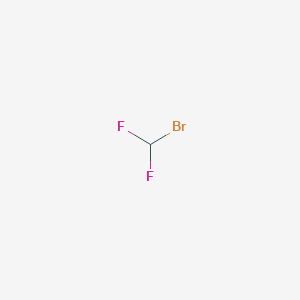

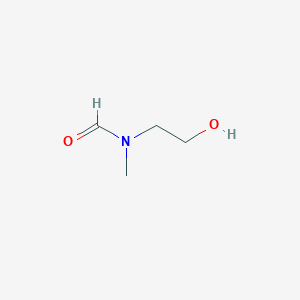

The synthesis of 3,4-dihydroxybutanoic acid and its derivatives involves a range of strategies. One study highlighted the conversion of (R)-methyl 3,4-dihydroxybutanoate to a protected form of 3,4-dihydroxybutanoic acid using a selective Ag(I)-mediated monobenzylation, underscoring the compound's versatility as a synthetic intermediate (Walkup & Cunningham, 1987). Another pathway involves the Michael addition of nitromethane to 2-alkenoic esters, followed by reduction, showcasing a method for preparing 3-alkyl-4-aminobutanoic acids, closely related derivatives (Andruszkiewicz & Silverman, 1990).

Molecular Structure Analysis

The crystal structure of closely related compounds, such as 2,2-dihydroxymethylbutanoic acid, has been elucidated using synchrotron radiation powder diffraction data. This study utilized direct methods and the Monte Carlo method for structure determination, providing insight into the arrangement of molecules linked by hydrogen bonds forming sheet-like networks (Tanahashi et al., 2001).

Chemical Reactions and Properties

3,4-Dihydroxybutanoic acid serves as a precursor for cyclization reactions, leading to a variety of cyclic derivatives. These reactions highlight the compound's reactivity, particularly involving the C3 nitrogen group function, facilitating the synthesis of γ-lactones, oxazolidinones, oxazolines, and aziridines (Esgulian et al., 2017).

Physical Properties Analysis

Investigations into the physical properties of 3,4-dihydroxybutanoic acid derivatives, such as poly(3,4-dihydroxybutyric acid carbonate), reveal insights into their material characteristics. For instance, the copolymer derived from its epoxide derivative and CO2 exhibited specific regioselectivity and thermal properties, suggesting its utility in biocompatible polymers (Tsai, Wang, & Darensbourg, 2016).

Chemical Properties Analysis

The chemical versatility of 3,4-dihydroxybutanoic acid is further exemplified through its role in the synthesis of complex molecules. For example, its utilization in the synthesis of platinum-polymer conjugates indicates its potential as a carrier for drug delivery systems, showcasing its reactivity and functionalizability (Tsai, Wang, & Darensbourg, 2016).

Wissenschaftliche Forschungsanwendungen

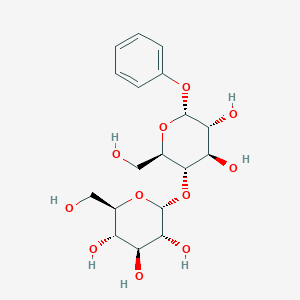

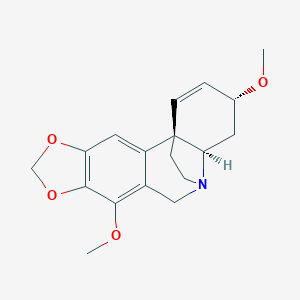

Synthesis of Aplysiatoxins : A study synthesized a protected form of (R)-3,4-dihydroxybutanoic acid, relevant in the synthesis of aplysiatoxins, natural compounds with potential biomedical applications (Walkup & Cunningham, 1987).

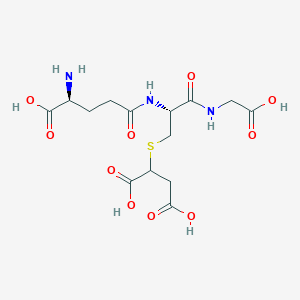

Biodegradable Polycarbonates : (S)-3,4-Dihydroxybutyric acid, a human urinary metabolite, has been used for synthesizing biocompatible polymers via copolymerization with carbon dioxide, yielding materials with potential use in drug delivery (Tsai, Wang, & Darensbourg, 2016).

Cyclization Reactions : 3,4-Dihydroxybutanoic acid derivatives have been used in cyclization reactions to produce highly-functionalized γ-lactones, oxazolidinones, oxazolines, and aziridines, important in organic synthesis (Esgulian, Belot, Guillot, Deloisy, & Aitken, 2017).

Feeding Behavior Studies : Research has explored the role of 3,4-dihydroxybutanoic acid in modulating feeding behavior in rats, providing insights into the neurochemical regulation of appetite (Sakata, 1990).

Microbial Production of Chiral Hydroxyalkanoates : This compound is part of a family of polyesters, polyhydroxyalkanoates (PHA), produced by microbes and having applications in biodegradable plastics and medical materials (Chen & Wu, 2005).

Endogenous Sugar Acid Derivatives : 3,4-Dihydroxybutanoic acid and its derivatives have been studied for their effects on food intake, potentially representing a new category of therapeutic agents for obesity (Plata-Salamán, Oomura, & Shimizu, 1986).

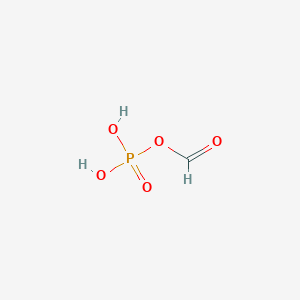

Phosphoglycerate Kinase Substrate : 4-Arsono-2-hydroxybutanoic acid, an analogue of 3-phosphoglycerate, where -CH2-AsO3H2 replaces -O-PO3H2, was synthesized from 3,4-dihydroxybutanoic acid. It proved to be a substrate for phosphoglycerate kinase, an enzyme involved in glycolysis (Adams, Sparkes, & Dixon, 1983).

Production from D-Xylose : An in vitro cascade involving four enzymes has been developed to produce d-3,4-dihydroxybutyric acid from d-xylose, highlighting its potential as a platform chemical in the chemical and pharmaceutical industries (Zhang, Ma, Sun, Xiao, Lü, Wang, Xu, Ma, & Gao, 2022).

Safety And Hazards

3,4-Dihydroxybutanoic acid is not classified as a hazardous substance according to GHS . In case of skin contact, wash the affected area with soap and water . If inhaled, move the person to fresh air . If swallowed, rinse mouth with water and do not induce vomiting unless advised to do so by a physician or Poison Control Center .

Eigenschaften

IUPAC Name |

3,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIOXUZHHTJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934348 | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-3,4-Dihydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3,4-Dihydroxybutanoic acid | |

CAS RN |

1518-61-2, 51267-44-8 | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3,4-Dihydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.